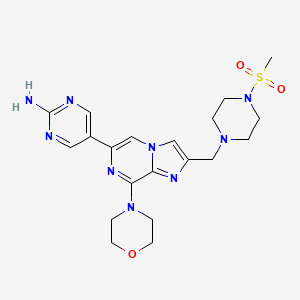
ETP-46321
Overview
Description
ETP-46321 is an imidazopyrazine derivative that functions as a potent inhibitor of phosphoinositide-3-kinase alpha. This compound has garnered significant interest due to its ability to selectively inhibit the phosphoinositide-3-kinase signaling pathway, which is frequently activated in various solid and non-solid tumors .
Preparation Methods
The synthesis of ETP-46321 involves multiple steps, starting with the preparation of the imidazopyrazine core. The synthetic route typically includes:
Formation of the imidazopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with specific substituents to enhance its inhibitory activity against phosphoinositide-3-kinase alpha.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing production costs. These methods often involve large-scale synthesis using automated reactors and advanced purification techniques.
Chemical Reactions Analysis
ETP-46321 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the imidazopyrazine core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETP-46321 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the phosphoinositide-3-kinase signaling pathway and its role in various cellular processes.
Biology: this compound is employed in biological studies to investigate its effects on cell proliferation, apoptosis, and other cellular functions.
Mechanism of Action
ETP-46321 exerts its effects by selectively inhibiting phosphoinositide-3-kinase alpha. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate, thereby blocking downstream signaling pathways that promote cell growth and survival. The compound also induces cell cycle arrest and inhibits vascular endothelial growth factor-dependent sprouting of human umbilical vein endothelial cells .
Comparison with Similar Compounds
ETP-46321 is unique in its high selectivity for phosphoinositide-3-kinase alpha compared to other isoforms such as phosphoinositide-3-kinase beta, gamma, and delta. Similar compounds include:
PI-103: Another potent inhibitor of phosphoinositide-3-kinase alpha, but with different selectivity profiles.
GDC-0941: A clinical candidate with similar inhibitory activity but different pharmacokinetic properties.
A66: A highly specific inhibitor of phosphoinositide-3-kinase alpha, used for comparative studies.
This compound stands out due to its potent inhibitory activity and favorable pharmacokinetic profile, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
5-[2-[(4-methylsulfonylpiperazin-1-yl)methyl]-8-morpholin-4-ylimidazo[1,2-a]pyrazin-6-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N9O3S/c1-33(30,31)29-4-2-26(3-5-29)12-16-13-28-14-17(15-10-22-20(21)23-11-15)25-19(18(28)24-16)27-6-8-32-9-7-27/h10-11,13-14H,2-9,12H2,1H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDVDMWRKFZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



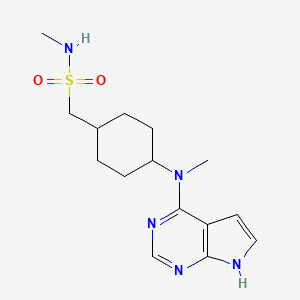
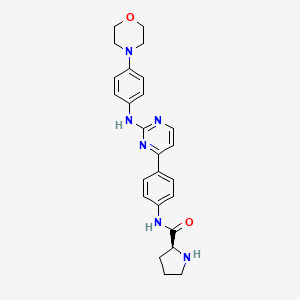


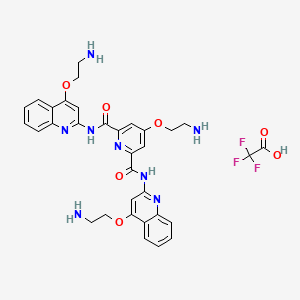
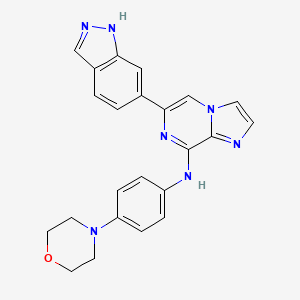


![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)
![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

